4-(4-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
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Overview
Description
4-(4-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a heterocyclic compound that contains an imidazole ring substituted with a fluorophenyl group, a methyl group, and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and propargyl bromide.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the starting materials and other reagents such as triethylamine and copper (II) sulfate.
Substitution Reactions: The fluorophenyl and prop-2-yn-1-yl groups are introduced through substitution reactions, often using catalysts like sodium ascorbate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-inflammatory agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione: This compound also contains a fluorophenyl group and exhibits antimicrobial activity.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another fluorophenyl-containing compound with antibacterial properties.
Uniqueness
4-(4-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C13H12FN3 |
---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-3-prop-2-ynylimidazol-4-amine |
InChI |
InChI=1S/C13H12FN3/c1-3-8-17-9(2)16-12(13(17)15)10-4-6-11(14)7-5-10/h1,4-7H,8,15H2,2H3 |
InChI Key |
MHORWDWMPSNOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1CC#C)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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